Cas no 2092710-40-0 (2-amino-2-(cyclohex-1-en-1-yl)propan-1-ol)

2-Amino-2-(cyclohex-1-en-1-yl)propan-1-ol is a chiral amino alcohol derivative featuring a cyclohexenyl substituent, which imparts unique steric and electronic properties. This compound is valuable as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and asymmetric catalysts. Its structural framework allows for selective functionalization, making it useful in stereoselective transformations. The presence of both amino and hydroxyl groups enables chelation with metals, enhancing its utility in catalytic applications. Additionally, the cyclohexenyl moiety contributes to conformational rigidity, which can influence reactivity and selectivity in synthetic pathways. This compound is typically handled under inert conditions due to its potential sensitivity to oxidation.
2-amino-2-(cyclohex-1-en-1-yl)propan-1-ol structure
2092710-40-0 structure
Product name:2-amino-2-(cyclohex-1-en-1-yl)propan-1-ol
CAS No:2092710-40-0
MF:C9H17NO
MW:155.237382650375
CID:5237464

2-amino-2-(cyclohex-1-en-1-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-Cyclohexene-1-ethanol, β-amino-β-methyl-
    • 2-amino-2-(cyclohex-1-en-1-yl)propan-1-ol
    • Inchi: 1S/C9H17NO/c1-9(10,7-11)8-5-3-2-4-6-8/h5,11H,2-4,6-7,10H2,1H3
    • InChI Key: XYLATXDYUBWKLV-UHFFFAOYSA-N
    • SMILES: C1(C(N)(C)CO)CCCCC=1

Experimental Properties

  • Density: 1.044±0.06 g/cm3(Predicted)
  • Boiling Point: 271.1±28.0 °C(Predicted)
  • pka: 13.02±0.20(Predicted)

2-amino-2-(cyclohex-1-en-1-yl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-315456-1.0g
2-amino-2-(cyclohex-1-en-1-yl)propan-1-ol
2092710-40-0
1.0g
$0.0 2023-02-24
Enamine
EN300-315456-1g
2-amino-2-(cyclohex-1-en-1-yl)propan-1-ol
2092710-40-0
1g
$0.0 2023-09-05

2-amino-2-(cyclohex-1-en-1-yl)propan-1-ol Related Literature

Additional information on 2-amino-2-(cyclohex-1-en-1-yl)propan-1-ol

Introduction to 2-amino-2-(cyclohex-1-en-1-yl)propan-1-ol (CAS No. 2092710-40-0)

2-amino-2-(cyclohex-1-en-1-yl)propan-1-ol, identified by its Chemical Abstracts Service (CAS) number 2092710-40-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a unique structural configuration, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of both amino and cyclohexenyl functional groups makes it a versatile intermediate for synthesizing more complex molecules, particularly in the design of bioactive agents.

The compound’s structure consists of a propan-1-ol backbone substituted with an amino group at the second carbon and a cyclohex-1-enyl moiety attached to the same carbon. This bifunctional nature allows for diverse chemical modifications, enabling researchers to explore various synthetic pathways. The cyclohexenyl ring, with its aromatic-like stability and flexibility, contributes to the molecule’s overall chemical behavior, making it an attractive candidate for further investigation.

In recent years, there has been growing interest in exploring the pharmacological properties of heterocyclic compounds derived from simple aliphatic structures. The 2-amino-2-(cyclohex-1-en-1-yl)propan-1-ol scaffold aligns well with this trend, as it combines the reactivity of primary amines with the spatial constraints provided by the cyclohexenyl ring. Such structural features are often exploited in drug design to achieve optimal binding affinity and selectivity.

One of the most compelling aspects of this compound is its potential role as a precursor in the synthesis of enzyme inhibitors and receptor modulators. The amino group can be readily functionalized into amides, ureas, or sulfonamides, which are common pharmacophores in many therapeutic agents. Meanwhile, the cyclohexenyl ring can serve as a hydrophobic anchor, improving solubility and membrane permeability—critical factors for oral bioavailability. These attributes make 2-amino-2-(cyclohex-1-en-1-yl)propan-1-ol a valuable building block in medicinal chemistry.

Recent studies have highlighted the importance of conformationally flexible molecules in drug design. The cyclohexenyl ring, being capable of adopting multiple chair conformations, provides this flexibility. This conformational diversity can be leveraged to optimize interactions with biological targets, such as enzymes or receptors. For instance, computational modeling studies have suggested that derivatives of 2-amino-2-(cyclohex-1-en-1-yl)propan-1-ol could exhibit inhibitory activity against certain kinases or proteases by mimicking natural substrates or allosteric modulators.

The synthesis of 2-amino-2-(cyclohex-1-en-1-yl)propan-1-ol typically involves multi-step organic reactions starting from commercially available precursors. One common approach includes the condensation of cyclohexenone with an appropriate alkylating agent followed by selective reduction and functionalization. Advances in catalytic methods have also enabled more efficient routes to this compound, reducing reaction times and improving yields—a critical consideration for industrial-scale production.

In addition to its synthetic utility, 2-amino-2-(cyclohex-1-enyl)propanol (CAS No. 2092710400) has shown promise in preclinical evaluations as a tool compound for studying biological pathways. Researchers have utilized analogs of this molecule to investigate the role of specific amino acid residues in enzyme active sites or to probe receptor binding mechanisms. Such investigations not only contribute to fundamental understanding but also aid in identifying novel therapeutic targets.

The pharmaceutical industry continues to explore novel scaffolds for drug discovery, recognizing that innovation often stems from unexpected molecular configurations. The unique combination of functional groups in 2-amino-cyclohexen-propanol positions it as a promising candidate for further development. As synthetic methodologies evolve and computational tools become more sophisticated, opportunities to harness this compound’s potential will undoubtedly expand.

Future research directions may focus on exploring derivatives of cas no 2092710400, such as analogs with modified substituents or altered stereochemistry. By fine-tuning these structural features, scientists aim to enhance pharmacological activity while minimizing side effects—a hallmark of successful drug development programs.

In conclusion, 2-amino-cyclohexen-propanol (CAS No 20927710400) represents an intriguing compound with significant potential in pharmaceutical research and development. Its unique structural features—combining an amino group with a cyclohexenyl moiety—make it a versatile intermediate for synthesizing bioactive molecules. As scientific understanding advances and new methodologies emerge, 20927710400 will continue to play a pivotal role in shaping next-generation therapeutics.

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